molecular formula C11H6ClIN4 B8422093 1-(6-Chloro-pyridazin-3-yl)-5-iodo-1H-indazole

1-(6-Chloro-pyridazin-3-yl)-5-iodo-1H-indazole

Cat. No. B8422093
M. Wt: 356.55 g/mol
InChI Key: VSTOHRWKAHRNAC-UHFFFAOYSA-N
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Patent
US07728030B2

Procedure details

Prepared as described for 118b using 3-chloro-6-hydrazinopyridazine. Yield 687 mg (45%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)N(C1C=CC=CN=1)N=[CH:5]2.[Cl:17][C:18]1[N:19]=[N:20][C:21]([NH:24][NH2:25])=[CH:22][CH:23]=1>>[Cl:17][C:18]1[N:19]=[N:20][C:21]([N:24]2[C:8]3[C:4](=[CH:3][C:2]([I:1])=[CH:10][CH:9]=3)[CH:5]=[N:25]2)=[CH:22][CH:23]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC=1C=C2C=NN(C2=CC1)C1=NC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1N=NC(=CC1)NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(N=N1)N1N=CC2=CC(=CC=C12)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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